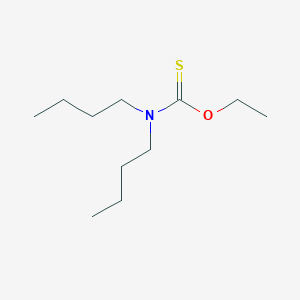
O-Ethyl dibutylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl dibutylcarbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl dibutylcarbamothioate typically involves the reaction of dibutylamine with carbon disulfide (CS2) followed by the addition of ethyl iodide (C2H5I). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dibutylamine with Carbon Disulfide: [ \text{C4H9NH2} + \text{CS2} \rightarrow \text{C4H9NHCS2H} ]
Addition of Ethyl Iodide: [ \text{C4H9NHCS2H} + \text{C2H5I} \rightarrow \text{C4H9NHC(O)SC2H5} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl dibutylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols
Substitution: Formation of various alkyl or aryl derivatives
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl dibutylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl dibutylcarbamothioate
- O-Propyl dibutylcarbamothioate
- O-Butyl dibutylcarbamothioate
Uniqueness
O-Ethyl dibutylcarbamothioate is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
106341-97-3 |
|---|---|
Formule moléculaire |
C11H23NOS |
Poids moléculaire |
217.37 g/mol |
Nom IUPAC |
O-ethyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(14)13-6-3/h4-10H2,1-3H3 |
Clé InChI |
OHLYKIMHSOGKFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


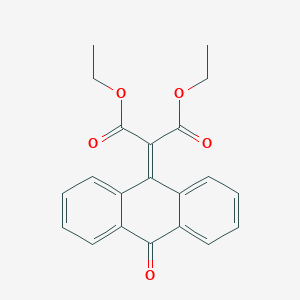
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
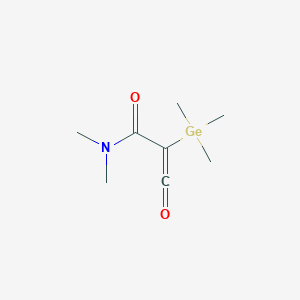

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
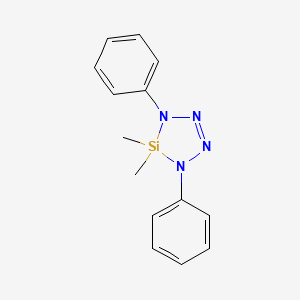
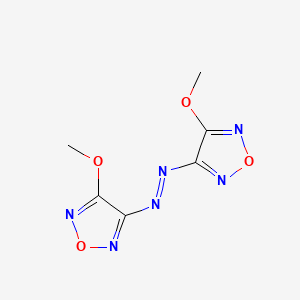
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)

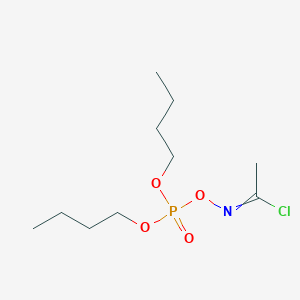
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
